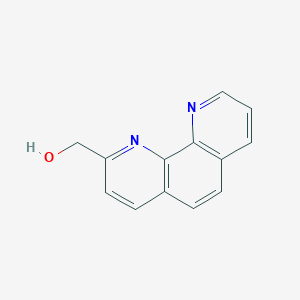

1,10-Phenanthroline-2-methanol

描述

1,10-Phenanthroline-2-methanol is a derivative of 1,10-phenanthroline, a nitrogen-containing heterocyclic compound This compound is known for its chelating properties, making it a valuable ligand in coordination chemistry

准备方法

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-2-methanol can be synthesized through several methods. One common approach involves the Skraup reaction, where 8-aminoquinoline reacts with acrolein in the presence of an oxidizing agent and a catalyst. The reaction conditions typically include high temperatures and strong acidic environments .

Industrial Production Methods: In industrial settings, the synthesis of this compound may utilize deep eutectic solvents as catalysts. This method offers a greener and more economical alternative to traditional processes, reducing the need for harsh chemicals and improving yield and selectivity .

化学反应分析

Types of Reactions: 1,10-Phenanthroline-2-methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce various functional groups, enhancing the compound’s versatility .

科学研究应用

Coordination Chemistry

1,10-Phenanthroline-2-methanol serves as a versatile ligand in coordination chemistry. It forms stable complexes with transition metals, which are crucial for various catalytic processes.

Table 1: Metal Complexes of this compound

| Metal Ion | Complex Type | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu(II) | [Cu(phen)2] | 7.5 | Catalysis in organic reactions |

| Ni(II) | [Ni(phen)2] | 6.8 | Electrochemical sensors |

| Co(II) | [Co(phen)2] | 6.5 | Photocatalysis |

These complexes are utilized in various applications ranging from catalysis to sensor development.

Biological Applications

In biological research, this compound is employed for metal ion detection and quantification. Its ability to chelate metal ions makes it useful in studying metalloproteins and enzymes.

Case Study: Inhibition of Metalloproteinases

Research has shown that this compound can inhibit metalloproteinases, enzymes that require metal ions for their activity. By chelating the metal ions essential for these enzymes, the compound effectively reduces their activity, suggesting potential therapeutic applications in cancer treatment.

Medicinal Chemistry

The compound has been investigated for its anti-tumor properties due to its interaction with DNA and inhibition of metalloproteinases. Studies indicate that it may serve as a lead compound for developing new anti-cancer agents.

Table 2: Anti-Tumor Activity of 1,10-Phenanthroline Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | DNA intercalation and enzyme inhibition |

| 2-Hydroxy-1,10-phenanthroline | 25 | Reactive oxygen species generation |

Industrial Applications

In industry, this compound is used as a catalyst in various chemical processes and in the synthesis of advanced materials.

Case Study: Catalytic Processes

A study demonstrated the use of this compound as a catalyst in the palladium-catalyzed allylic substitution reaction. The presence of the methanol group enhances solubility and reactivity, making it an effective catalyst under mild conditions.

Table 3: Comparison with Related Ligands

| Compound | Chelating Ability | Solubility | Stability |

|---|---|---|---|

| 1,10-Phenanthroline | High | Moderate | Stable |

| 2,2'-Bipyridine | Moderate | High | Less stable |

| 1,7-Phenanthroline | High | Low | Stable |

The presence of the methanol group in this compound enhances its solubility compared to other phenanthroline derivatives.

作用机制

The mechanism of action of 1,10-phenanthroline-2-methanol primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit metalloproteinases, enzymes that require metal ions for catalytic activity. This inhibition occurs through the removal and chelation of the metal ion, rendering the enzyme inactive . Additionally, its interaction with DNA can lead to the disruption of DNA processes, contributing to its potential anti-tumor effects .

相似化合物的比较

2,2’-Bipyridine: Another nitrogen-containing heterocyclic compound used as a ligand in coordination chemistry.

1,7-Phenanthroline: A structural isomer of 1,10-phenanthroline with similar chelating properties.

2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions, enhancing its steric properties.

Uniqueness: 1,10-Phenanthroline-2-methanol is unique due to the presence of the methanol group, which provides additional functionalization possibilities. This modification enhances its solubility and reactivity, making it a versatile compound for various applications .

生物活性

1,10-Phenanthroline-2-methanol (CAS No. 37067-10-0) is a derivative of 1,10-phenanthroline, recognized for its chelating properties and diverse applications in chemistry and biology. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C13H11N

- Molecular Weight : 210.23 g/mol

- Structure : The compound consists of a phenanthroline core with a hydroxymethyl group at the 2-position, enhancing its solubility and reactivity.

This compound primarily functions as a chelator, binding metal ions that are essential for the activity of various metalloproteinases. This inhibition is significant in therapeutic contexts, particularly in cancer treatment where metalloproteinases play a role in tumor progression and metastasis .

Antitumor Activity

Recent studies have demonstrated the compound's potential as an anti-tumor agent . Its ability to interact with DNA and inhibit metalloproteinases suggests it may disrupt cancer cell proliferation. For instance, metal complexes formed with 1,10-phenanthroline derivatives have shown enhanced cytotoxicity against various cancer cell lines .

Case Study: Galleria mellonella Model

In a study utilizing the Galleria mellonella larvae model, researchers assessed the toxicity of metal complexes containing 1,10-phenanthroline. The results indicated that higher concentrations (up to 30 µg/larvae) resulted in significant mortality rates (up to 53.3% within 24 hours), showcasing the compound's biological activity and potential therapeutic implications .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties . Research indicates that it can enhance the efficacy of antibiotics when used in combination with them. For example, studies involving metal complexes of 1,10-phenanthroline showed increased effectiveness against bacterial strains, suggesting its role as a synergistic agent in antimicrobial therapy .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of metalloproteinases | |

| Antimicrobial | Synergistic effects with antibiotics | |

| Toxicity | Significant mortality in Galleria mellonella |

Comparison with Related Compounds

| Compound | Chelating Ability | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Yes | Yes |

| 2,2'-Bipyridine | Moderate | Limited | Yes |

| 1,7-Phenanthroline | High | Yes | Limited |

常见问题

Basic Research Questions

Q. What are the primary research applications of 1,10-phenanthroline derivatives like 1,10-phenanthroline-2-methanol in coordination chemistry?

- 1,10-Phenanthroline derivatives are widely used as chelating ligands for transition metals (e.g., Fe, Pd, V) due to their strong binding affinity and ability to form stable complexes. These complexes are critical in spectrophotometric assays, DNA-protein interaction studies, and enzyme inhibition experiments . For methodological use, prepare stock solutions in methanol or ethanol (200 mM) to ensure stability and solubility .

Q. How should researchers handle solubility challenges when working with this compound in aqueous systems?

- The compound is sparingly soluble in water but dissolves readily in methanol, ethanol, and acetone. For aqueous experiments, use co-solvents like ethanol (up to 50% v/v) to enhance solubility. Solubility data in ethanol-water systems (e.g., at 295 K) can guide solvent optimization . Pre-dissolve in a polar organic solvent before adding to aqueous buffers to avoid precipitation.

Q. What safety protocols are essential when handling 1,10-phenanthroline derivatives?

- Wear protective gloves, goggles, and lab coats to prevent skin/eye contact. Avoid inhalation of dust by working in a fume hood. Waste containing phenanthroline derivatives must be segregated and disposed of via certified hazardous waste services due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers validate the specificity of metal-chelation effects in enzymatic studies using this compound?

- To distinguish between chelation-specific and non-specific binding effects, include control experiments with non-chelating isomers (e.g., 1,7-phenanthroline or 4,7-phenanthroline). Time-dependent inhibition is a hallmark of chelation, whereas non-chelating isomers typically show immediate, reversible effects . Monitor reaction kinetics via spectrophotometry or fluorometry to confirm chelation-driven mechanisms.

Q. What strategies optimize the synthesis of functionalized 1,10-phenanthroline derivatives (e.g., 2-carboxaldehyde or 2-methanol) for ligand design?

- Functionalization at the 2-position often involves regioselective reactions under inert atmospheres (e.g., argon). For example, 1,10-phenanthroline-2-carboxaldehyde is synthesized via formylation using DMF/POCl₃. Purify derivatives via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol eluent) . Characterize products using FTIR, FAB-MS, and single-crystal X-ray diffraction .

Q. How do solvent polarity and temperature affect the stability of 1,10-phenanthroline-metal complexes?

- Polar aprotic solvents (e.g., DMSO) enhance complex stability by reducing ligand displacement. Thermodynamic studies show that ΔH and ΔS values for Fe(II)-phenanthroline complexes vary significantly with solvent composition. Use differential scanning calorimetry (DSC) to determine phase transitions and optimize storage conditions (e.g., −20°C for long-term stability) .

Q. What analytical methods resolve data contradictions in metal quantification using 1,10-phenanthroline-based assays?

- Interference from competing ions (e.g., Cu²⁺ or Zn²⁺) can skew results. Pre-treat samples with masking agents (e.g., EDTA for divalent cations) or employ separation techniques like HPLC with a silica-based adsorbent (SG-1,10-PhenanNTf₂) to isolate target analytes . Validate results via atomic absorption spectroscopy (AAS) or ICP-MS .

Q. Methodological Tables

Table 1: Solubility of 1,10-Phenanthroline Derivatives in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| Methanol | 100–200 | Room temperature | |

| Ethanol | 25–50 | 295 K | |

| Water | 3 | Stirred, 24 hours |

Table 2: Key Thermodynamic Parameters for Fe(II)-1,10-Phenanthroline Complexes

| Parameter | Value (ΔH, kJ/mol) | Value (ΔS, J/mol·K) | Method | Reference |

|---|---|---|---|---|

| Ethanol-Water | −58.2 | 92.4 | DSC | |

| DMSO | −64.8 | 105.3 | ITC |

属性

IUPAC Name |

1,10-phenanthrolin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUPLOOFFXGMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)CO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551545 | |

| Record name | (1,10-Phenanthrolin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37067-10-0 | |

| Record name | (1,10-Phenanthrolin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。